1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1975118-86-5
VCID: VC7180931
InChI: InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15)
SMILES: CN1C=C(C(=N1)CN2CCCC2)C(=O)O
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1975118-86-5

Cat. No.: VC7180931

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid - 1975118-86-5

Specification

CAS No. 1975118-86-5
Molecular Formula C10H15N3O2
Molecular Weight 209.249
IUPAC Name 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15)
Standard InChI Key UAFQHPQGLONPLK-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CN2CCCC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, reflects its pyrazole backbone with three key substituents:

  • Methyl group at the 1-position, which influences steric and electronic properties.

  • Pyrrolidin-1-ylmethyl group at the 3-position, introducing a nitrogen-containing bicyclic structure that enhances solubility and bioavailability.

  • Carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

PropertyValue/Description
Molecular formulaC11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}_2
Molecular weight231.28 g/mol
Hydrogen bond donors2 (carboxylic acid, pyrrolidine N-H)
Hydrogen bond acceptors4 (carboxylic acid O, pyrazole N)

The pyrrolidine ring contributes to conformational flexibility, while the carboxylic acid group enhances reactivity in coupling reactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via modular approaches:

  • Pyrazole ring formation using Claisen condensation or cyclization reactions.

  • Functionalization at the 3-position with a pyrrolidinylmethyl group via alkylation or reductive amination.

  • Carboxylic acid introduction through hydrolysis of ester precursors.

Ring-Closure Strategies

Patent WO2014120397A1 describes a two-phase system for pyrazole synthesis using weak bases (e.g., Na2_2CO3_3) to minimize saponification of ester intermediates . Adapting this method, methylhydrazine could react with a diketone precursor (e.g., alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate) under mild conditions to form the pyrazole core.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Moderate due to the carboxylic acid group (pKa ≈ 4–5) and basic pyrrolidine (pKa ≈ 10–11), enabling zwitterionic formation at physiological pH.

  • Thermal stability: Pyrazole derivatives typically decompose above 200°C, as seen in analogs like 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (melting point: 215–216°C) .

Table 2: Estimated Physicochemical Data

PropertyEstimated ValueBasis for Estimation
LogP (lipophilicity)1.2–1.8Analogous pyrazole derivatives
Water solubility~5 mg/mL (pH 7)Carboxylic acid ionization
Melting point190–210°CStructural similarity

Pharmacological and Industrial Applications

Biological Activity

While no direct studies exist, the compound’s structure suggests potential as:

  • Kinase inhibitor scaffold: Pyrazole-carboxylic acids are prevalent in drugs targeting ATP-binding pockets (e.g., JAK/STAT inhibitors).

  • Antimicrobial agent: Pyrrolidine groups enhance membrane permeability, as seen in fluoroquinolone antibiotics .

Material Science Applications

  • Coordination chemistry: The carboxylic acid and pyrrolidine groups enable metal chelation, useful in catalysis or polymer synthesis.

  • Pharmaceutical intermediates: High-purity forms (99.9%) are achievable via recrystallization, akin to American Elements’ protocols .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring the pyrrolidinylmethyl group attaches at the 3-position requires optimized reaction conditions (e.g., protecting group strategies).

  • Scale-up limitations: Patent WO2014120397A1 highlights waste reduction via CO2_2-driven acidification , but adapting this to pyrrolidine chemistry demands further study.

Research Priorities

  • Crystallography studies to confirm stereochemistry.

  • In vitro screening for bioactivity against disease targets.

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